molecular formula C10H6BrClN2O B2837619 1-(4-Bromophenyl)-4-chloro-1h-imidazole-5-carbaldehyde CAS No. 1181537-16-5

1-(4-Bromophenyl)-4-chloro-1h-imidazole-5-carbaldehyde

Cat. No.: B2837619
CAS No.: 1181537-16-5
M. Wt: 285.53
InChI Key: SKMTVTZNZFSZFQ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-chloro-1h-imidazole-5-carbaldehyde is a heterocyclic compound that features both bromine and chlorine substituents on an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by halogenation reactions to introduce the bromine and chlorine atoms .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-4-chloro-1h-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-chloro-1h-imidazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to the inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromophenyl)-4-chloro-1h-imidazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine, chlorine, and an aldehyde group on the imidazole ring makes it a versatile intermediate for further functionalization and application in various fields .

Properties

IUPAC Name

3-(4-bromophenyl)-5-chloroimidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2O/c11-7-1-3-8(4-2-7)14-6-13-10(12)9(14)5-15/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMTVTZNZFSZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC(=C2C=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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